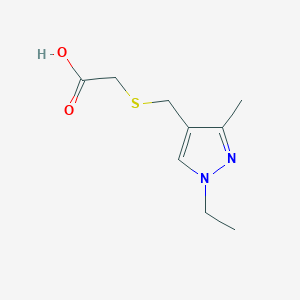![molecular formula C11H11BrN2O2 B2970675 Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 2106254-15-1](/img/structure/B2970675.png)
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromo group and the ethyl ester functionality in this compound makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .
Biochemical Pathways
The synthesis of this compound involves a one-pot tandem cyclization/bromination process .
Result of Action
It is known that the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
The synthesis of Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions are mild, and the overall yield is moderate to high.
Chemical Reactions Analysis
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as a pharmacophore in drug discovery.
Medicine: It has shown promise in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Substituted Imidazo[1,2-a]pyridines: These compounds have similar biological activities but differ in their substitution patterns and functional groups.
N-(Pyridin-2-yl)amides: These compounds share a similar core structure but have different functional groups, leading to varied biological activities
Properties
IUPAC Name |
ethyl 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHRTHUUSBVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C=CC=CC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2970601.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970602.png)
![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2970603.png)

![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)



![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
